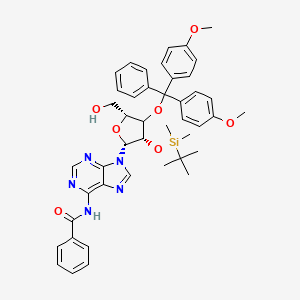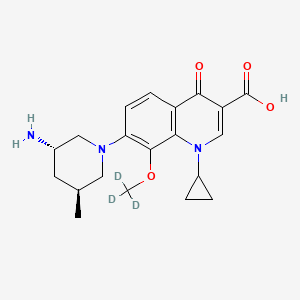
Nemonoxacin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nemonoxacin-d3 is a deuterium-labeled derivative of nemonoxacin, a novel non-fluorinated quinolone antibiotic. Nemonoxacin is known for its broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and atypical pathogens. It is particularly effective against methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nemonoxacin involves several key steps, including the construction of a chiral methyl group. The process typically starts with the preparation of a crucial intermediate, tert-butyl (3S,5S)-5-methylpiperidin-3-yl carbamate, under stringent conditions such as -78°C with lithium hexamethyldisilazide (LiHMDS) . The continuous flow process optimization, aided by machine learning, has been employed to achieve high yield and enantioselectivity in the production of nemonoxacin .
Industrial Production Methods
Industrial production of nemonoxacin is spearheaded by TaiGen Biotechnology, with exclusive production rights held by Zhejiang Pharmaceutical Co., Ltd. The production process involves optimizing various parameters to balance yield and enantioselectivity, ensuring the efficient synthesis of the active pharmaceutical ingredient .
Analyse Des Réactions Chimiques
Types of Reactions
Nemonoxacin-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used for further research and development in the field of antibacterial agents .
Applications De Recherche Scientifique
Nemonoxacin-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
Nemonoxacin-d3 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, transcription, and recombination. This inhibition prevents DNA synthesis, leading to bacterial cell death . The molecular targets and pathways involved in this mechanism are similar to those of other quinolone antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity but higher resistance rates compared to nemonoxacin.
Moxifloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic profiles.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum but higher incidence of adverse effects.
Uniqueness of Nemonoxacin-d3
This compound is unique due to its non-fluorinated structure, which reduces the risk of selecting resistant pathogens. It also exhibits greater efficacy against multidrug-resistant bacteria and has a favorable pharmacokinetic profile, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C20H25N3O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i2D3 |
Clé InChI |
AVPQPGFLVZTJOR-IYZCKYNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)N4C[C@H](C[C@@H](C4)N)C |
SMILES canonique |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)


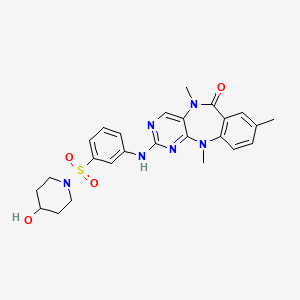
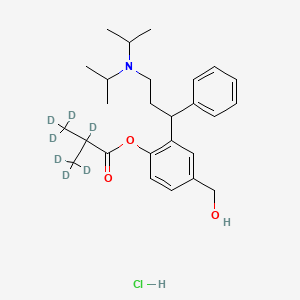
![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
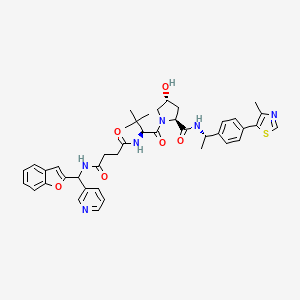
![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)

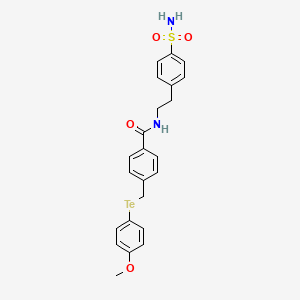
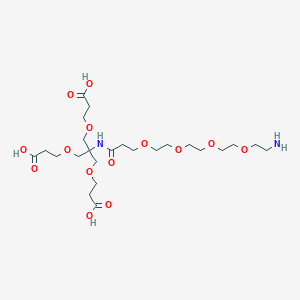
![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)

